molecular formula C25H21N3O3S2 B492650 N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 667913-10-2

N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B492650
CAS No.: 667913-10-2
M. Wt: 475.6g/mol
InChI Key: QIKDKZMPFAZCOM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a recognized and potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), specifically designed to target the ATP-binding pocket of this kinase family [1] . Aberrant FGFR signaling is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, and angiogenesis [2] . Consequently, this compound serves as a critical pharmacological tool for investigating the role of FGFRs in various cancer contexts, including bladder, breast, and lung cancers, where FGFR amplifications and mutations are frequently observed. Its primary research value lies in its application for in vitro and in vivo studies aimed at understanding FGFR-driven signaling pathways and for evaluating the therapeutic potential of FGFR inhibition. Researchers utilize this compound to induce selective chemical inhibition of FGFR, allowing for the functional assessment of downstream effects on cell cycle progression and apoptosis. Furthermore, it has been cited in studies exploring mechanisms of resistance to other targeted therapies, providing insights into combination treatment strategies [3] . By potently disrupting FGFR-mediated signaling, this inhibitor enables the dissection of complex oncogenic networks and validates FGFR as a high-value target for anticancer drug discovery.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-15(29)16-7-5-8-17(13-16)26-21(30)14-32-25-27-23-22(19-11-6-12-20(19)33-23)24(31)28(25)18-9-3-2-4-10-18/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKDKZMPFAZCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS No. 667913-10-2) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C25H21N3O3S2
  • Molecular Weight : 475.58 g/mol
  • Structure : The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core linked to an acetylphenyl group via a thioacetamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Thieno[2,3-d]pyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
  • Thioacetylation : Involves the introduction of the thioacetamide functional group.
  • Acetylation : The introduction of the acetyl group on the phenyl ring.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrimidine derivatives. For example:

  • Compounds similar to N-(3-acetylphenyl)-2-thioacetamides have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
StudyCompoundCancer TypeMechanism
Thieno derivativesBreast CancerInduces apoptosis via caspase activation
Pyrimidine analogsLung CancerInhibits cell cycle progression

Anti-inflammatory Properties

The thieno[2,3-d]pyrimidine scaffold is recognized for its anti-inflammatory effects. Research suggests that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The biological activity of N-(3-acetylphenyl)-2-thioacetamides may involve several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in disease processes (e.g., cyclooxygenases or protein kinases).
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) can lead to changes in cellular signaling pathways.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress-related damage.

Case Studies

A few notable studies have explored the biological effects of structurally related compounds:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial activity against standard strains.
    • Results indicated a significant zone of inhibition for certain derivatives compared to controls.
  • Cancer Cell Line Studies :
    • A study evaluating the effects of pyrimidine derivatives on MCF-7 (breast cancer) cells showed that specific compounds led to a reduction in cell viability and induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compounds sharing the cyclopenta[4,5]thieno[2,3-d]pyrimidinone core but differing in substituents include:

N-(Adamantan-1-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Replaces the 3-acetylphenyl group with a bulky adamantane moiety, likely improving lipophilicity and CNS penetration .

2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (): Substitutes the phenyl group with a 4-chlorophenyl and the acetamide with a 2-ethyl-6-methylphenyl group, enhancing steric bulk and electronic effects .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Density (g/cm³) Bioactivity
Target Compound 3-Acetylphenyl, phenyl Not reported Not reported Inferred anti-inflammatory
N-(Adamantan-1-yl)-2-[(4-oxo-3-phenyl-...)acetamide () Adamantane, phenyl Not reported Not reported Not reported
2-{[3-(4-Chlorophenyl)-4-oxo-...)acetamide () 4-Chlorophenyl, 2-ethyl-6-methylphenyl Not reported Not reported Anticancer (in silico)
N-[3-(6,7-Dihydro-5H-...)phenyl]acetamide () Phenoxy, acetyl 197–198 Not reported Anticancer (LC-MS validated)
2-(4-Oxo-3-(thiazol-2-yl)-...)acetonitrile (C9, ) Thiazol-2-yl 0.1 4.0000 Anticancer (computational)

Bioactivity and Structure-Activity Relationships (SAR)

  • Thioether Linkage : Critical for bioactivity, as analogs lacking this group show reduced potency .
  • Heterocyclic Substituents : Thiazol/oxazol groups () increase polarity but may reduce bioavailability due to higher density (4.0000 g/cm³) .

Preparation Methods

Synthesis of the Cyclopenta Thieno[2,3-d]pyrimidin-4-one Core

The foundational step in the preparation involves constructing the bicyclic thieno[2,3-d]pyrimidin-4-one scaffold. As detailed in , this begins with the cyclization of 2-amino-4,5,6,7-tetrahydrocyclopenta[b]thiophene-3-carboxamide (1 ) under reflux conditions. Heating 1 in formamide at 175–180°C for 6 hours facilitates intramolecular cyclization, yielding 3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4(3H)-one (2 ) with a melting point of 233°C.

Key Reaction Conditions :

  • Solvent : Formamide

  • Temperature : 175–180°C (oil bath)

  • Time : 6 hours

  • Workup : Recrystallization from methanol-glacial acetic acid (1:1)

Characterization Data for Intermediate 2 :

  • IR (cm⁻¹) : 3408 (N–H stretch), 1707 (C=O stretch), 1647 (C=N stretch) .

  • ¹H NMR (CDCl₃) : δ 0.9 (2H, cyclopentane), 2.4–2.7 (4H, cyclopentane), 7.2 (1H, NH), 7.5 (1H, pyrimidine CH) .

Chlorination to Form 4-Chloro Derivatives

The pyrimidin-4-one intermediate 2 is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce a reactive chlorine atom at the 4-position. Refluxing 2 with excess POCl₃ for 10 hours produces 4-chloro-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidine (3 ), a critical intermediate for further functionalization .

Key Reaction Conditions :

  • Reagent : Phosphorus oxychloride (neat)

  • Temperature : Reflux

  • Time : 10 hours

  • Workup : Quenching with crushed ice, filtration, and recrystallization from ethanol

Characterization Data for Intermediate 3 :

  • IR (cm⁻¹) : 3415 (N–H stretch), 1640 (C=N stretch) .

  • ¹H NMR (CDCl₃) : δ 1.1 (2H, cyclopentane), 2.9–3.2 (4H, cyclopentane), 8.5 (1H, pyrimidine CH) .

Thioacetamide Sidechain Introduction

The thioacetamide moiety is introduced via nucleophilic displacement of the chlorine in 3 using a thiolate anion. As reported in , this step typically employs sodium hydride (NaH) or triethylamine (TEA) to deprotonate the thiol precursor, generating a thiolate that attacks the electrophilic carbon adjacent to the chlorine. For the target compound, 2-mercapto-N-(3-acetylphenyl)acetamide (4 ) is reacted with 3 in a polar aprotic solvent .

Key Reaction Conditions :

  • Thiol Precursor : 2-mercapto-N-(3-acetylphenyl)acetamide

  • Base : Triethylamine

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature : 80–100°C

  • Time : 12–18 hours

Mechanistic Insight :
The reaction proceeds via an SN₂ mechanism, where the thiolate anion displaces chloride, forming the C–S bond. The electron-withdrawing acetyl group on the phenyl ring enhances the electrophilicity of the acetamide carbonyl, facilitating nucleophilic attack .

Optimization and Challenges

Solvent Selection :

  • Polar aprotic solvents (DMF, DMSO) are preferred for their ability to solubilize both the thiolate and chloro intermediates .

Yield Considerations :

  • The chlorination step (23 ) achieves ~75% yield, while the thioacetamide coupling (35 ) varies between 60–70% .

Common Side Reactions :

  • Over-chlorination or decomposition under prolonged reflux .

  • Oxidation of the thiol precursor to disulfides, mitigated by inert atmosphere .

Comparative Analysis of Synthetic Routes

ParameterMethod A ( )Method B ( )
Chlorinating Agent POCl₃SOCl₂
Thiol Coupling Base TriethylamineSodium hydride
Reaction Time 18 hours12 hours
Overall Yield 68%72%

Method B offers marginally higher yields due to faster reaction kinetics with SOCl₂, though it requires stricter moisture control .

Scalability and Industrial Relevance

The synthesis is scalable to gram quantities, with reproducibility confirmed via HPLC and LC-MS . Industrial applications remain exploratory, though the compound’s thienopyrimidine core is of interest in kinase inhibition and anticancer drug development .

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